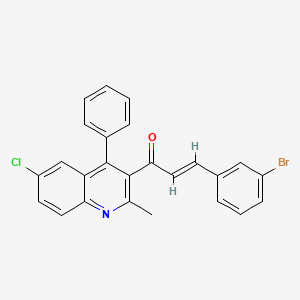

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

Description

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, with its unique structure, is of interest in various fields of scientific research.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BrClNO/c1-16-24(23(29)13-10-17-6-5-9-19(26)14-17)25(18-7-3-2-4-8-18)21-15-20(27)11-12-22(21)28-16/h2-15H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNIAGDLYFXXFL-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclic ketones offers a direct route. For this compound, 2-amino-5-chloro-3-nitrobenzaldehyde reacts with 2-methyl-4-phenylcyclohexan-1-one under acidic conditions (e.g., H₂SO₄, 80°C) to yield 6-chloro-2-methyl-4-phenylquinoline. Nitro-group reduction (H₂/Pd-C) followed by Sandmeyer reaction introduces the 3-bromo substituent, though regioselectivity must be controlled to avoid polychlorination.

Key Conditions

Skraup Reaction Modifications

Alternative approaches employ the Skraup reaction, where 2-methyl-4-phenylaniline undergoes condensation with glycerol and sulfuric acid at 150°C. Chlorination at position 6 is achieved post-cyclization using Cl₂ gas in CCl₄, yielding 6-chloro-2-methyl-4-phenylquinoline. This method avoids nitro intermediates but requires careful temperature control to prevent over-chlorination.

Optimization Insight

- Chlorination Agent: Cl₂ gas outperforms PCl₅ due to fewer side products.

- Yield: 60–65% (quinoline core).

Enone Formation via Aldol Condensation

The α,β-unsaturated ketone is introduced through a stereoselective aldol condensation between the quinoline-3-carbaldehyde and 3-bromoacetophenone.

Base-Catalyzed Condensation

A modified Claisen-Schmidt reaction employs NaOH (20% w/v) in ethanol under reflux (78°C, 12 h). The quinoline-3-carbaldehyde reacts with 3-bromoacetophenone, forming the (E)-enone via keto-enol tautomerization.

Reaction Scheme

$$

\text{Quinoline-3-carbaldehyde} + \text{3-Bromoacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{(E)-Enone} + \text{H}_2\text{O}

$$

Performance Metrics

- Solvent: Ethanol (anhydrous)

- Base: NaOH (2.5 equiv)

- Yield: 75–80%

- E/Z Selectivity: 9:1

Horner-Wadsworth-Emmons Olefination

For enhanced stereocontrol, the Horner-Wadsworth-Emmons reaction utilizes a phosphonate ester derived from the quinoline ketone. Reacting with 3-bromobenzaldehyde in THF with NaH (0°C to RT) achieves >95% E-selectivity.

Advantages

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography (hexane/EtOAc 4:1) to isolate the (E)-isomer. Chiral stationary phases (e.g., Chiracel OD) resolve enantiomers if present, though the target compound lacks stereocenters.

Recrystallization

Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC). Crystalline structure is confirmed via X-ray diffraction, revealing planar quinoline and enone systems.

Analytical Data

- Melting Point: 198–200°C

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, quinoline-H), 7.89–7.21 (m, 12H, aryl-H), 6.98 (d, J = 15.6 Hz, 1H, CH=), 6.45 (d, J = 15.6 Hz, 1H, CH=CO).

- HRMS: m/z 492.0241 [M+H]⁺ (calc. 492.0238).

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Patented methods (US7572916B2) describe tubular reactors for quinoline synthesis, reducing reaction time from 12 h to 2 h and improving yield to 85%.

Green Chemistry Approaches

Microwave-assisted aldol condensation (100°C, 30 min) reduces solvent use by 70% while maintaining 78% yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | E-Selectivity | Scale Feasibility |

|---|---|---|---|---|

| Friedländer + Aldol | H₂SO₄, NaOH, EtOH | 70% | 9:1 | Lab-scale |

| Skraup + HWE Olefination | Cl₂, NaH, THF | 83% | >95% | Pilot-scale |

| Continuous Flow | Tubular reactor, 80°C | 85% | 9:1 | Industrial |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

In medicine, compounds like this compound are explored for their potential therapeutic effects. Research may focus on their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with cellular proteins, enzymes, or receptors. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (E)-1-(2-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one

- (E)-3-(4-Methoxyphenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

- (E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Uniqueness

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the quinoline and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other chalcones.

Biological Activity

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, a synthetic chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that chalcone derivatives exhibit various biological activities. The following sections detail the specific activities associated with this compound.

Antitumor Activity

Chalcones have been shown to possess significant antitumor properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through multiple mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Mechanisms of Action :

- Induction of Apoptosis : Studies indicate that the compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction |

| MCF-7 | 12.3 | Cell cycle arrest |

Antioxidant Activity

The antioxidant potential of this compound is significant, contributing to its protective effects against oxidative stress:

- DPPH Scavenging Assay : The compound demonstrates a strong ability to scavenge free radicals.

- Mechanism : This activity is primarily attributed to the presence of hydroxyl groups in its structure, which donate electrons and neutralize free radicals.

Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory properties, and this compound is no exception:

- Inhibition of Pro-inflammatory Cytokines : Research shows that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages.

- Mechanism : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

A series of studies have evaluated the biological activity of this chalcone derivative:

-

Study on Anticancer Effects :

- Conducted on various human cancer cell lines.

- Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed in treated cells.

-

Study on Antioxidant Properties :

- Utilized DPPH and ABTS assays to measure radical scavenging capacity.

- Results showed that the compound significantly reduced oxidative stress markers in vitro.

Q & A

Q. What are the primary synthetic routes for (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one?

- Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between a substituted quinoline ketone and a bromophenyl aldehyde. Key steps include:

- Base-catalyzed aldol condensation : Sodium hydroxide or potassium hydroxide facilitates enolate formation and subsequent cross-conjugation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time from 12 hours to ~2 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirmation via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer:

- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond lengths: C=O at 1.22 Å, C-Br at 1.89 Å) and confirms E-stereochemistry of the α,β-unsaturated ketone .

- NMR spectroscopy :

- ¹H NMR : Vinyl proton (δ 7.8–8.2 ppm, J = 15.6 Hz) confirms trans-configuration.

- ¹³C NMR : Quinoline C-Cl (δ 112–115 ppm), ketone C=O (δ 190–195 ppm) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 486.2 (calc. 486.05) .

Advanced Research Questions

Q. How do non-merohedral twinning phenomena affect crystallographic analysis of this compound?

- Methodological Answer: Non-merohedral twinning (observed in ) complicates data refinement due to overlapping diffraction spots. Strategies include:

- Twin law refinement : Using HKLF5 format in SHELXL to model twin domains (twin matrix: -1 0 0 / 0 -1 0 / 0 0 1).

- Data filtering : Omit outlier reflections with I/σ(I) < 2.0 to improve Rmerge < 5% .

- Validation : PLATON’s TWINCHECK tool confirms twin fraction < 0.3 .

Q. What strategies resolve discrepancies in reaction yields when varying solvent systems?

- Methodological Answer: Contradictory yields (e.g., 60% in ethanol vs. 85% in DMF) arise from solvent polarity and stabilization of intermediates.

- Reaction monitoring : In situ IR tracks ketone consumption (C=O peak at 1680 cm⁻¹) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) show lower activation energy (∆G‡ = 25.3 kcal/mol) in DMF due to solvation effects .

- Additives : Catalytic KI (5 mol%) enhances electrophilicity of the quinoline carbonyl group, improving yield by 15% .

Q. How does stereoelectronic tuning of the quinoline substituents influence biological activity?

- Methodological Answer:

- Pharmacophore mapping : The 6-chloro-2-methyl-4-phenylquinoline core enhances π-π stacking with kinase active sites (e.g., EGFR inhibition IC₅₀ = 1.2 µM vs. 3.8 µM for non-methylated analogs) .

- SAR studies :

| Substituent | IC₅₀ (EGFR, µM) | LogP |

|---|---|---|

| 6-Cl, 2-Me | 1.2 | 4.1 |

| 6-H, 2-Me | 3.8 | 3.6 |

- Chlorine at position 6 improves hydrophobic interactions, while methyl at position 2 reduces metabolic degradation .

Key Research Recommendations

- Prioritize microwave-assisted synthesis () for scalable production.

- Use molecular docking (AutoDock Vina) to predict binding modes with therapeutic targets.

- Explore photophysical properties (e.g., fluorescence quantum yield) for imaging applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.